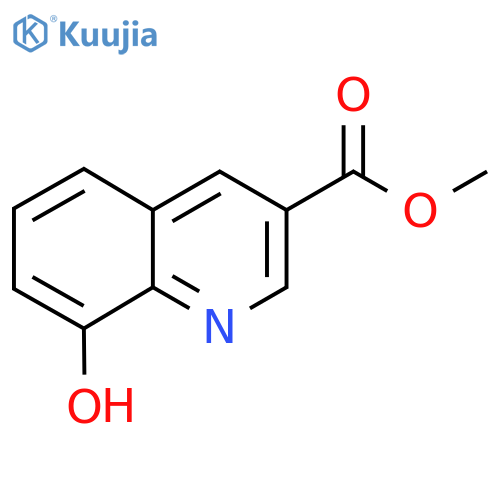

Cas no 911109-17-6 (3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester)

3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester 化学的及び物理的性質

名前と識別子

-

- methyl 8-hydroxyquinoline-3-carboxylate

- 3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester

-

- インチ: 1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-9(13)10(7)12-6-8/h2-6,13H,1H3

- InChIKey: MGWXSWTWEGMIEM-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC2=CC(C(=O)OC)=CN=C21

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 1.9

3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189001064-1g |

Methyl 8-hydroxyquinoline-3-carboxylate |

911109-17-6 | 98% | 1g |

$1496.19 | 2023-08-31 | |

| Alichem | A189001064-5g |

Methyl 8-hydroxyquinoline-3-carboxylate |

911109-17-6 | 98% | 5g |

$3712.80 | 2023-08-31 | |

| Enamine | EN300-5308754-0.1g |

methyl 8-hydroxyquinoline-3-carboxylate |

911109-17-6 | 95% | 0.1g |

$257.0 | 2023-05-31 | |

| 1PlusChem | 1P01XHNL-1g |

methyl 8-hydroxyquinoline-3-carboxylate |

911109-17-6 | 95% | 1g |

$981.00 | 2024-04-20 | |

| Aaron | AR01XHVX-10g |

methyl 8-hydroxyquinoline-3-carboxylate |

911109-17-6 | 95% | 10g |

$4413.00 | 2024-07-18 | |

| Aaron | AR01XHVX-50mg |

methyl 8-hydroxyquinoline-3-carboxylate |

911109-17-6 | 95% | 50mg |

$265.00 | 2025-02-14 | |

| 1PlusChem | 1P01XHNL-5g |

methyl 8-hydroxyquinoline-3-carboxylate |

911109-17-6 | 95% | 5g |

$2722.00 | 2024-04-20 | |

| 1PlusChem | 1P01XHNL-100mg |

methyl 8-hydroxyquinoline-3-carboxylate |

911109-17-6 | 95% | 100mg |

$369.00 | 2024-04-20 | |

| Aaron | AR01XHVX-100mg |

methyl 8-hydroxyquinoline-3-carboxylate |

911109-17-6 | 95% | 100mg |

$379.00 | 2025-02-14 | |

| 1PlusChem | 1P01XHNL-2.5g |

methyl 8-hydroxyquinoline-3-carboxylate |

911109-17-6 | 95% | 2.5g |

$1859.00 | 2024-04-20 |

3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester 関連文献

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

3-Quinolinecarboxylic acid, 8-hydroxy-, methyl esterに関する追加情報

Introduction to 3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester (CAS No. 911109-17-6)

3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 911109-17-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the quinoline derivatives family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities and pharmacological applications. The structural motif of quinoline, characterized by a fused benzene and pyridine ring system, forms the backbone of numerous therapeutic agents used in treating various diseases, including infections, cancers, and neurological disorders.

The specific substitution pattern in 3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester—namely the presence of a hydroxyl group at the 8-position and a carboxylic acid methyl ester at the 3-position—imparts unique chemical and biological properties to the molecule. These functional groups not only influence its solubility and metabolic stability but also play a crucial role in its interaction with biological targets. The hydroxyl group, for instance, can participate in hydrogen bonding interactions, enhancing binding affinity to protein receptors or enzymes, while the ester functionality can be hydrolyzed in vivo to reveal the free carboxylic acid, potentially modulating downstream biological pathways.

In recent years, quinoline derivatives have garnered considerable attention from the pharmaceutical industry due to their versatility as pharmacophores. The synthesis of 3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or enzymatic resolutions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only optimize production scalability but also enable the introduction of further modifications for tailored biological activity.

The pharmacological profile of 3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester has been explored in several preclinical studies. Its derivatives have shown promise as inhibitors of enzymes involved in cancer cell proliferation and as modulators of immune responses. The hydroxyl group at the 8-position is particularly noteworthy, as it has been implicated in binding interactions with certain transcription factors and signaling proteins. Additionally, the methyl ester moiety at the 3-position provides a site for further derivatization, allowing chemists to fine-tune pharmacokinetic properties such as bioavailability and tissue distribution.

One of the most compelling aspects of quinoline derivatives is their ability to cross the blood-brain barrier (BBB), making them attractive candidates for treating central nervous system (CNS) disorders. 3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester and its analogs have been investigated for their potential neuroprotective effects against oxidative stress-induced neuronal damage. Studies using cellular models have demonstrated that this compound can scavenge reactive oxygen species (ROS) and reduce inflammation-mediated neurotoxicity. These findings align with emerging research highlighting quinolines as key players in developing novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The development of new drugs often relies on understanding structure-activity relationships (SARs), which helps predict how structural modifications will affect biological activity. In the case of 3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester, computational modeling techniques have been employed to simulate molecular interactions with potential targets. These simulations provide insights into binding affinities and resistance mechanisms, guiding medicinal chemists in designing next-generation compounds with improved efficacy and reduced side effects. Such computational approaches are becoming increasingly integral to drug discovery pipelines due to their ability to accelerate hypothesis-driven research.

Furthermore, green chemistry principles are being increasingly integrated into the synthesis of pharmaceutical intermediates like 3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester. Alternative reaction pathways that minimize waste generation and energy consumption are being explored alongside traditional methods. For example, biocatalytic processes using engineered enzymes have shown promise in converting starting materials into target compounds with high selectivity under mild conditions. Such innovations not only enhance sustainability but also align with regulatory pressures favoring environmentally conscious manufacturing practices.

The role of 3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester extends beyond its direct therapeutic applications; it serves as a valuable scaffold for drug design. By modifying specific functional groups or introducing additional substituents at strategic positions within its quinoline core, chemists can generate libraries of compounds with diverse biological profiles. This modular approach has led to several patents and commercialized drugs that share structural similarities with this compound but exhibit enhanced properties tailored for specific indications.

In conclusion,3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester (CAS No. 911109-17-6) represents a fascinating example of how structural complexity can be leveraged to develop molecules with significant therapeutic potential. Its unique combination of functional groups makes it an attractive candidate for further exploration in medicinal chemistry research programs aimed at addressing unmet medical needs across multiple disease areas including oncology and neurology. As our understanding of molecular interactions continues to evolve through interdisciplinary collaborations between chemists、biologists、and computer scientists,compounds like this one will undoubtedly play an instrumental role in shaping future treatments.

911109-17-6 (3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester) 関連製品

- 7546-38-5(2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine)

- 2227898-74-8(2-(2R)-oxiran-2-ylpyrazolo1,5-apyrimidine)

- 69478-75-7(N,N-Dimethylpyrrolidin-3-amine)

- 1443343-14-3(2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane)

- 2228553-70-4(1-(4-chloro-2-methoxypyridin-3-yl)-2,2,2-trifluoroethan-1-amine)

- 1804725-69-6(Methyl 3-(fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-4-acetate)

- 2228247-78-5(3-(2-phenylphenyl)methylazetidin-3-ol)

- 1850895-83-8(1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol)

- 1856353-31-5(3-{[2-methyl-2-(methylsulfanyl)propyl]amino}-1λ?-thietane-1,1-dione)

- 928014-67-9(2-(benzyloxy)-4-bromo-6-methylbenzenamine)